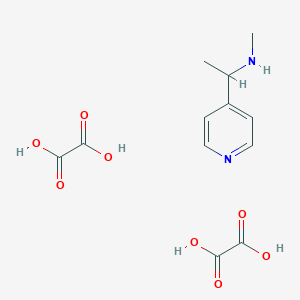![molecular formula C20H23N3 B1652717 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole CAS No. 159557-23-0](/img/structure/B1652717.png)
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole
描述
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole with 4-benzylpiperidine under specific conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives .
科学研究应用
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole include:
- 2-(4-Benzyl-piperidin-1-yl)ethanamine
- 4-Benzyl-1-piperidinyl) {2- [ (2-methoxyethyl)sulfanyl]phenyl}methanone
- 2-(4-Benzylpiperidin-1-yl)-ethylamine .
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
属性
CAS 编号 |
159557-23-0 |
|---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-17-10-12-23(13-11-17)15-20-21-18-8-4-5-9-19(18)22-20/h1-9,17H,10-15H2,(H,21,22) |
InChI 键 |
WHMKZOBPYPISHR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
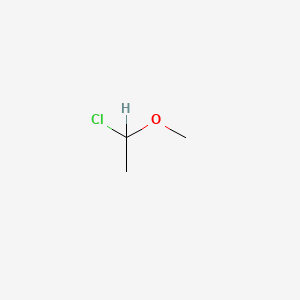
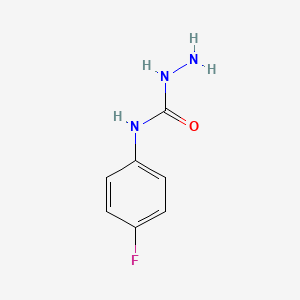
![N-[4-[(Z)-2-cyano-2-(4-methoxyphenyl)ethenyl]phenyl]acetamide](/img/structure/B1652638.png)
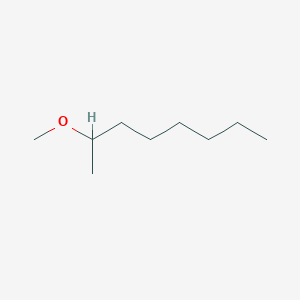
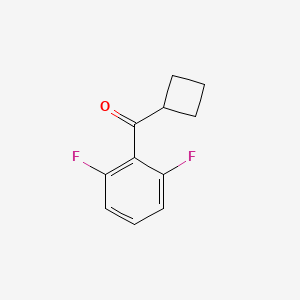
![(NE)-N-[(3-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1652641.png)
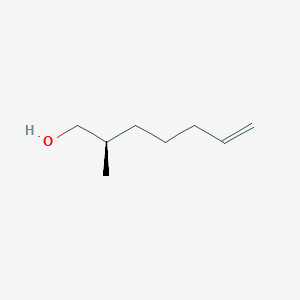
![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B1652644.png)


![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)
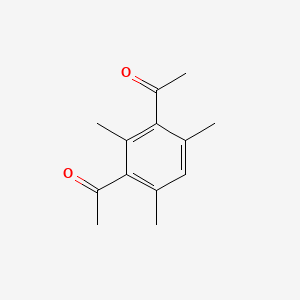
![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride](/img/structure/B1652656.png)
